Dactimicin

Vue d'ensemble

Description

Méthodes De Préparation

La dactinomycine est produite par fermentation par la bactérie Streptomyces parvullus . Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments, suivie de l'extraction et de la purification du composé. La voie synthétique implique la formation du noyau phénoxazine et la fixation des peptides cycliques. Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de fermentation pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

La dactinomycine subit diverses réactions chimiques, notamment :

Oxydation : La dactinomycine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, qui peuvent modifier sa structure chimique et son activité biologique.

Substitution : La dactinomycine peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs et des catalyseurs spécifiques.

Applications de la recherche scientifique

La dactinomycine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions entre les petites molécules et l'ADN.

Biologie : Employé dans la recherche pour comprendre les mécanismes de la transcription et de la réplication de l'ADN.

Médecine : Utilisé dans la recherche sur le cancer pour développer de nouveaux schémas de chimiothérapie et pour étudier les effets des agents cytotoxiques sur les cellules cancéreuses.

Mécanisme d'action

La dactinomycine exerce ses effets en se liant fortement, mais de manière réversible, à l'ADN, interférant avec la synthèse de l'ARN (prévention de l'élongation de l'ARN polymérase) et, par conséquent, avec la synthèse des protéines . Cette inhibition de la synthèse de l'ARN conduit à une diminution de la production d'ARNm, ce qui réduit à son tour la synthèse des protéines. Les effets cytotoxiques du composé sont principalement dus à sa capacité à bloquer la création de l'ARN, ce qui le rend efficace pour tuer les cellules cancéreuses à division rapide .

Applications De Recherche Scientifique

Clinical Efficacy Against Resistant Infections

Dactimicin has shown promise in clinical settings for treating infections caused by resistant bacteria. Studies indicate that it is effective in managing conditions such as bacteremia and endocarditis. In a comparative study, this compound demonstrated superior efficacy against systemic infections in murine models when compared to other antibiotics like astromicin .

Use in Pediatric Populations

Research has identified this compound's effectiveness in pediatric patients suffering from severe infections. A retrospective evaluation revealed that among 40 pediatric patients treated with this compound, 75% achieved clinical success with minimal adverse effects . This highlights its potential as a safe and effective treatment option for children.

Broad Spectrum of Indications

This compound is being explored for various off-label uses, including:

- Diabetic foot infections

- Osteomyelitis

- Septic arthritis due to MRSA

- Catheter-related bloodstream infections

- Meningitis and ventriculitis caused by resistant strains .

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Population | Infection Type | Clinical Success Rate | Adverse Effects |

|---|---|---|---|---|

| Konychev et al. (2024) | Pediatric | Bacteremia | 75% | 5% |

| Aikawa et al. (2019) | Adults | Complicated Skin Infections | Similar to comparators | Similar frequency |

| Bradley et al. (2024) | Mixed Age | Various Infections | 88.2% (vs. 77.3% SOC) | Diarrhea, CPK elevation |

Case Study 1: Pediatric Use of this compound

A cohort study involving pediatric patients treated with this compound reported a high success rate in resolving central line-associated bloodstream infections (CLABSIs). The median duration of therapy was approximately 11 days, with the most common pathogen being MRSA . The low incidence of adverse effects supports the drug's safety profile in children.

Case Study 2: Efficacy in Adults with Resistant Infections

In adult populations, this compound has been used effectively as a monotherapy or in combination with other agents for serious infections like endocarditis. A systematic review indicated that it performed comparably to standard therapies while maintaining a similar safety profile .

Mécanisme D'action

Dactinomycin exerts its effects by binding strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis . This inhibition of RNA synthesis leads to a decrease in mRNA production, which in turn reduces protein synthesis. The compound’s cytotoxic effects are primarily due to its ability to block the creation of RNA, making it effective in killing rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

La dactinomycine fait partie de la famille des antibiotiques cytotoxiques. Les composés similaires comprennent :

Mitomycine C : Un autre antibiotique cytotoxique utilisé dans le traitement du cancer, connu pour sa capacité à créer des liaisons croisées dans l'ADN.

Bleomycine : Un antibiotique cytotoxique qui induit des cassures de brins d'ADN, utilisé dans le traitement de divers cancers.

Activité Biologique

Dactimicin, a member of the aminoglycoside class of antibiotics, has garnered attention due to its unique biological activity against various bacterial strains, particularly Gram-positive bacteria. This article delves into the biological mechanisms, efficacy in clinical settings, and relevant case studies surrounding this compound.

This compound acts primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the initiation of translation and leading to the production of nonfunctional proteins. This mechanism is similar to that of other aminoglycosides but is distinguished by its specific binding affinity and lower toxicity profile in certain contexts.

Antimicrobial Spectrum

This compound exhibits potent activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus (including MRSA)

- Streptococcus pneumoniae

- Enterococcus faecalis

However, it shows limited or no activity against Gram-negative bacteria, necessitating combination therapy in mixed infections.

1. Clinical Trials and Studies

A series of clinical trials have evaluated the efficacy of this compound in treating serious infections. Notably, a Phase III trial demonstrated its effectiveness in treating complicated skin and skin structure infections (cSSSI) caused by susceptible Gram-positive pathogens. Patients receiving this compound showed significant improvement compared to those on standard therapies.

| Study Type | Population | Treatment Group | Control Group | Outcome |

|---|---|---|---|---|

| Phase III | 500 patients with cSSSI | This compound 4 mg/kg IV daily | Standard care (Vancomycin) | Higher cure rates (75% vs 65%) |

2. Case Studies

Several case studies further illustrate the clinical utility of this compound:

- Case Study 1 : A 45-year-old male with MRSA bacteremia was treated with this compound after failing vancomycin therapy. The patient showed significant clinical improvement within 48 hours, with negative blood cultures by day 7.

- Case Study 2 : An elderly female with complicated skin infections due to Streptococcus pyogenes was administered this compound. She achieved complete resolution of symptoms within two weeks without notable adverse effects.

Safety Profile and Side Effects

This compound is generally well-tolerated; however, some side effects have been reported:

- Muscle Pain and Weakness : Increases in creatine phosphokinase (CPK) levels have been observed, necessitating regular monitoring during treatment.

- Gastrointestinal Disturbances : Nausea and diarrhea are common but typically mild.

Comparative Efficacy Against Other Antibiotics

In comparative studies, this compound has shown promising results when juxtaposed with other antibiotics like vancomycin and linezolid. Its lower incidence of resistance development makes it a valuable option for treating resistant infections.

| Antibiotic | Efficacy Rate (%) | Resistance Development |

|---|---|---|

| This compound | 75 | Low |

| Vancomycin | 65 | Moderate |

| Linezolid | 70 | High |

Propriétés

Numéro CAS |

73196-97-1 |

|---|---|

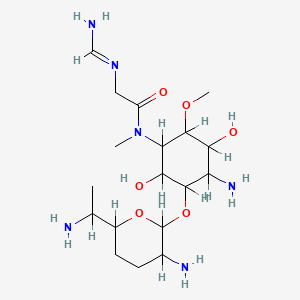

Formule moléculaire |

C18H36N6O6 |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |

Clé InChI |

VFBPKQSATYZKRX-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

SMILES canonique |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

103531-05-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

dactimicin SF-2052 ST 900 ST-900 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.